molecular formula C12H18BrN3 B11787685 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine

1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine

Cat. No.: B11787685
M. Wt: 284.20 g/mol
InChI Key: WZAZMJDZFNUCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with an ethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine typically involves the reaction of 3-bromo-4-methylpyridine with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pyridine ring or the piperazine moiety.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyridine ring, along with the ethyl group on the piperazine ring, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
  • 1-(3-Bromo-4-methylpyridin-2-yl)-4-phenylpiperazine
  • 1-(3-Bromo-4-methylpyridin-2-yl)-4-isopropylpiperazine

Comparison: Compared to similar compounds, 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring

Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

1-(3-bromo-4-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-11(13)10(2)4-5-14-12/h4-5H,3,6-9H2,1-2H3

InChI Key

WZAZMJDZFNUCOA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=C2Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.